Product packaging for Ecgonine methyl ester(Cat. No.:CAS No. 7143-09-1)

Ecgonine methyl ester

Cat. No.: B1205838
CAS No.: 7143-09-1
M. Wt: 199.25 g/mol
InChI Key: QIQNNBXHAYSQRY-UYXSQOIJSA-N
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Description

Ecgonine methyl ester (EME) is a primary hydrolytic metabolite of cocaine, resulting from the catalytic activity of serum and liver cholinesterases . Along with benzoylecgonine, it accounts for the vast majority (75-90%) of cocaine metabolism in humans . Consequently, its primary research application is in the field of forensic toxicology, where it serves as a critical biomarker for confirming cocaine use in analytical procedures . EME can be reliably detected in various biological matrices, including urine, and offers advantages in gas chromatography-mass spectrometry (GC/MS) analysis as it can be chromatographed on common stationary phases without the need for derivatization . Researchers also utilize EME to study cocaine's metabolic pathway and its effects. In vitro degradation studies show that EME is a major hydrolysis product of cocaine in plasma . Some animal model research has investigated its physiological effects, with one study in neonatal sheep suggesting it may cause cerebral vasodilation, which could be relevant to understanding the cerebral vascular effects of cocaine . Other experimental animal studies have explored its potential to protect against cocaine lethality in mice and its interaction with nicotinic acetylcholine receptors . This product is intended for research purposes only, specifically for use as a reference standard in forensic analysis, metabolic studies, and other scientific investigations. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B1205838 Ecgonine methyl ester CAS No. 7143-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQNNBXHAYSQRY-UYXSQOIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891435
Record name Ecgonine methyl ester
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7143-09-1
Record name (-)-Ecgonine methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=7143-09-1
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Record name Ecgonine methyl ester
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Record name Methylecgonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ecgonine methyl ester
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Record name ECGONINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Natural Occurrence and Isolation

Presence in Erythroxylum Species

The genus Erythroxylum is the most significant natural source of ecgonine (B8798807) methyl ester. The compound is an intermediate in the biosynthetic pathway of cocaine and other tropane (B1204802) alkaloids that characterize these species. mdpi.com

Ecgonine methyl ester is a prominent alkaloid found in the leaves of Erythroxylum coca. wikipedia.orgnih.gov It is the penultimate compound in the biosynthesis of cocaine, formed by the reduction of methylecgonone. mdpi.comuniprot.org While it is a naturally occurring compound, it can also be formed as a breakdown product during the extraction of other alkaloids from E. coca leaves, particularly during long-term extractions with solvents like chloroform (B151607) or sulfuric acid. ofdt.frnih.gov Studies analyzing the composition of coca tea made from Peruvian coca leaves, a variety of E. coca, have quantified the amount of this compound, demonstrating its presence in consumer products derived from the plant. researchgate.net For instance, analysis of Peruvian coca tea bags showed an average of 1.15 mg of this compound per bag. researchgate.netscience.gov

This species and its varieties, such as E. novogranatense var. truxillense, also contain this compound. nih.govnih.gov Research has confirmed its presence alongside cocaine and cinnamoylcocaines. nih.gov Analysis of Bolivian coca tea bags, which often use this species, found an even higher concentration of this compound compared to Peruvian samples, with an average of 2.93 mg per tea bag. researchgate.netscience.gov The relative amounts of this compound and other alkaloids can vary with the age of the leaves and between different species and varieties. ofdt.frnih.gov

Scientific investigation into South African Erythroxylum species has provided insight into the distribution of this compound beyond the well-known coca species. A study focusing on E. emarginatum, E. delagoense, and E. pictum aimed to determine the presence and seasonal variation of the alkaloid. up.ac.zaresearchgate.net Of the three, only E. emarginatum was found to have quantifiable amounts of this compound in its crude leaf extracts. up.ac.za No quantifiable amounts were detected in E. delagoense or E. pictum in that particular study. up.ac.za

However, other research has noted the presence of related compounds. For example, anhydroecgonine (B8767336) methyl ester, a precursor to this compound, was isolated from the bark and twigs of E. emarginatum. up.ac.zaresearchgate.netup.ac.za

The concentration of this compound in Erythroxylum species is not static and can be significantly influenced by seasonal changes. up.ac.zaafricaresearchconnects.com A detailed study on Erythroxylum emarginatum revealed significant differences in alkaloid concentrations across different climatic seasons. up.ac.za

In this study, this compound was detected in every season except for summer. The highest concentrations were observed in the autumn and spring. up.ac.za The winter samples contained significantly lower quantities than the autumn and spring samples but still had higher amounts than the summer samples, where the compound was undetectable. up.ac.za These findings suggest that the accumulation of this compound in E. emarginatum occurs during autumn and spring. up.ac.za The average annual yield of this compound in this species was reported to be 0.0086% per gram of dry leaf material. up.ac.za

Seasonal Concentration of this compound in E. emarginatum Leaves

Season Concentration (% per gram dry leaf material)
Autumn 0.0162 ± 0.0025
Spring 0.0160 ± 0.0007
Winter 0.0022 ± 0.0001
Summer 0.0000

Data sourced from a study on South African Erythroxylum species. up.ac.za

Occurrence in Other Plant Genera (e.g., Datura species)

Beyond the Erythroxylum genus, this compound has been identified as a minor alkaloid in the roots of several Datura species, which belong to the Solanaceae family. wikipedia.orgwikiwand.com Its presence has been specifically reported in Datura stramonium and Datura innoxia. wikipedia.orgwikiwand.com The ecgonine alkaloids, including this compound, represent a class of tropane derivatives found in this genus, although they are less prominent than other alkaloids like hyoscyamine (B1674123) and scopolamine. nih.gov

Methodologies for Isolation from Natural Sources

Several methods have been developed for the extraction and isolation of alkaloids, including this compound, from plant materials. The choice of solvent is critical to prevent the formation of artifacts.

One study comparing various solvents for extracting alkaloids from Erythroxylum coca found that ethanol (B145695) extraction was the only method that was both quantitative and did not produce artifacts. ofdt.frnih.gov In contrast, prolonged extraction with chloroform or sulfuric acid led to the formation of breakdown compounds, with this compound being one of the identified substances. ofdt.frnih.gov

For the analysis of processed materials like coca tea, a common methodology involves an initial extraction, followed by a purification step using solid-phase extraction (SPE), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net One protocol for analyzing coca tea bags involved a Soxhlet extraction with methanol (B129727). researchgate.net

Other reported techniques include microwave extraction (MWE), which has been optimized for extracting the compound from biological matrices using a chloroform-isopropanol solvent mixture at a specific pH and temperature. science.gov It is also possible to obtain this compound from coarsely pulverized coca leaves, suggesting that fine grinding is not always a prerequisite for successful extraction. researchgate.net

Extraction Techniques

The extraction of this compound is a critical step in its isolation, with the choice of method often depending on the source material (e.g., plant leaves, biological fluids). Several techniques have been developed, ranging from classical solvent extraction to more advanced solid-phase methods.

Solvent-Based Extraction:

Traditional methods for isolating alkaloids from coca leaves often employ solvent extraction.

Ethanol Extraction: Research has shown that ethanol is an effective solvent for the quantitative extraction of alkaloids from Erythroxylum coca leaves, yielding crude extracts with minimal artifact formation. nih.gov

Benzene-Methanol Mixtures: A method for the complete extraction of bases and acid esters from coca leaves involves an initial extraction with a mixture of benzene (B151609) and methyl alcohol, followed by further extraction with a specific boiling mixture of the two solvents. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is commonly used to isolate this compound and other metabolites from biological fluids such as saliva and urine. nih.govnih.gov This technique partitions the target compound between two immiscible liquid phases, allowing for its separation from the matrix.

Solid-Phase Extraction (SPE):

SPE is a widely used technique for sample cleanup and concentration, particularly for complex biological samples. It offers improved selectivity and recovery compared to LLE.

Mixed-Mode SPE: For isolating this compound along with cocaine and other metabolites from meconium, whole blood, and plasma, a mixed-mode solid-phase extraction column can be utilized. nih.gov These columns combine hydrophobic (nonpolar) and ion-exchange interactions for effective separation. For instance, a cartridge containing a nonpolar C8 sorbent mixed with a strong cation exchange resin has been successfully used to isolate this compound from plasma. oup.com

Molecularly Imprinted Polymers (MIPs): A highly selective extraction technique involves the use of MIPs. These are polymers synthesized to have specific recognition sites for a target molecule. A MIP imprinted with cocaine has been shown to be effective for the selective extraction of cocaine and its metabolites, including this compound, from serum and urine samples. nih.gov

The table below summarizes various extraction techniques applied for this compound.

Extraction TechniqueSource MatrixKey Findings & ParametersReference(s)
Ethanol Extraction Erythroxylum coca leavesFound to be a quantitative method with no artifact formation. nih.gov
Benzene-Methanol Extraction Coca leavesA mixture of 400 cm³ benzene with 20 cm³ methyl alcohol is used for initial extraction of 20g of leaves. researchgate.netresearchgate.net
Liquid-Liquid Extraction (LLE) Saliva, UrineUsed for simultaneous determination of cocaine and its metabolites. nih.govnih.gov
Solid-Phase Extraction (SPE) Plasma, Meconium, Whole BloodMixed-mode columns (e.g., Bond Elut Certify) are used, combining nonpolar and ion-exchange mechanisms. nih.govoup.com
Molecularly Imprinted Polymer (MIP) Extraction Serum, UrineHighly selective extraction with recoveries over 80% on the MIP. nih.gov

Purification Strategies

Following initial extraction, further purification is necessary to obtain this compound in a pure form. This typically involves chromatographic techniques, which separate compounds based on their differential distribution between a stationary phase and a mobile phase. Derivatization is also a common strategy to enhance the analytical properties of the compound.

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov To improve volatility and thermal stability, this compound is often derivatized before analysis. researchgate.net For example, derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common practice. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for the analysis of polar and thermally labile compounds like this compound, as it often does not require derivatization. oup.com Methods using LC coupled with tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity for the determination of this compound in various matrices. oup.comresearchgate.net An LC-MS-MS method using a Zorbax Eclipse XDB-C8 narrow-bore column has been developed for the simultaneous analysis of cocaine and its metabolites. oup.com

Derivatization and Other Techniques:

Extractive Alkylation: For complex matrices like postmortem whole blood, an extractive alkylation method has been developed. This process involves derivatizing the compound to make it more amenable to extraction and analysis. oup.com

Crystallization: Purification can also be achieved through crystallization. For instance, in a synthetic route, crude this compound can be basified and extracted into an organic phase. The hydrochloride salt is then precipitated from methanol using HCl gas, a process which can be optimized to achieve high recovery and purity. google.com

The table below details common purification and analytical strategies for this compound.

Purification/Analysis StrategyKey FeaturesApplicationReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Often requires prior derivatization (e.g., with MTBSTFA) to enhance volatility.Analysis in urine, saliva, meconium, and whole blood. nih.govnih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High sensitivity and specificity, suitable for polar compounds without derivatization.Analysis in plasma and urine. oup.comresearchgate.net
Extractive Alkylation Involves derivatization followed by extraction for cleanup.Isolation from postmortem whole blood. oup.com
Crystallization Precipitation of the hydrochloride salt from a solvent like methanol.Purification of synthetically derived this compound. google.com

Biosynthesis of Ecgonine Methyl Ester

Precursor Pathways in Plants

The biosynthetic pathway leading to ecgonine (B8798807) methyl ester utilizes precursors from both aliphatic and aromatic amino acid metabolism. The core tropane (B1204802) structure is derived from L-ornithine (or L-arginine), while the benzoyl group of cocaine, which is added to ecgonine methyl ester in the final biosynthetic step, originates from L-phenylalanine.

While not direct precursors to the ecgonine moiety itself, cinnamic acid and benzoic acid are crucial for the conversion of this compound to cocaine. The biosynthesis of these compounds begins with the aromatic amino acid L-phenylalanine. This pathway is a well-established part of plant secondary metabolism. The ultimate product, benzoyl-CoA, serves as the acyl donor in the final step of cocaine synthesis.

The biosynthesis of the ecgonine skeleton is a complex process that begins with the amino acid L-ornithine. Through a series of enzymatic reactions, ornithine is converted to the N-methyl-Δ¹-pyrrolinium cation, a key cyclic intermediate. mdpi.comresearchgate.net This cation serves as the foundation for the pyrrolidine (B122466) ring of the tropane skeleton. mdpi.com

The formation of the bicyclic tropane ring system proceeds through the condensation of the N-methyl-Δ¹-pyrrolinium cation with a two-carbon unit derived from acetyl-CoA, ultimately leading to the intermediate methylecgonone. mdpi.compnas.org Recent research has identified that this process involves a cytochrome P450 enzyme for the second ring closure. pnas.orgnih.gov Methylecgonone is the direct precursor to this compound. uniprot.orgnih.gov The conversion is a stereospecific reduction of the keto group at C-3 of methylecgonone to a hydroxyl group, yielding this compound. uniprot.orgnih.gov

Key Intermediates in Ecgonine Biosynthesis
Precursor/IntermediateRole in Biosynthesis
L-Ornithine/L-ArginineInitial precursor for the tropane ring. biocyclopedia.commdpi.com
N-methyl-Δ¹-pyrrolinium cationCyclic intermediate forming the pyrrolidine ring. mdpi.comresearchgate.net
MethylecgononeDirect precursor to this compound. uniprot.orgnih.gov

Key Enzymatic Transformations

Several key enzymes are involved in the later stages of the biosynthetic pathway leading to and including the formation of this compound. These enzymes exhibit specificity for their substrates and play crucial roles in determining the final structure of the alkaloid.

Hydroxycinnamoyl-CoA quinate transferase (HQT) is an enzyme belonging to the BAHD acyltransferase family. nih.gov In Erythroxylum coca, HQT is involved in the biosynthesis of hydroxycinnamoyl quinate esters, such as chlorogenic acid. nih.gov While not directly involved in the synthesis of the this compound molecule itself, these phenolic esters are believed to play a role in the storage and accumulation of tropane alkaloids, including cocaine, through a process of molecular complexation. nih.gov The levels of these esters have been found to correlate with the accumulation of tropane alkaloids in the plant tissues. nih.gov

The enzyme responsible for the final step in cocaine biosynthesis, the benzoylation of this compound, is a BAHD acyltransferase known as cocaine synthase. nih.govnih.gov Its systematic name is benzoyl-CoA:this compound O-benzoyltransferase. This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to the 3β-hydroxyl group of this compound, forming cocaine. nih.govnih.gov Cocaine synthase exhibits a high degree of specificity for its substrates, particularly for the 3β-configuration of the hydroxyl group on the tropane ring. nih.gov

Enzymes in and related to this compound Biosynthesis
EnzymeFunctionSubstrate(s)Product(s)
Methylecgonone reductase (MecgoR)Catalyzes the stereospecific reduction of methylecgonone. uniprot.orgnih.govMethylecgonone, NADPHThis compound, NADP+ qmul.ac.uk
Cocaine synthase (a BAHD acyltransferase)Catalyzes the final step of cocaine biosynthesis. nih.govnih.govThis compound, Benzoyl-CoACocaine, CoA

The term "this compound Synthase" does not refer to a single enzyme but rather the enzymatic step that produces this compound. This critical transformation is the reduction of methylecgonone. The enzyme responsible for this reaction in Erythroxylum coca is methylecgonone reductase (MecgoR). uniprot.orgnih.gov

This enzyme belongs to the aldo-keto reductase family, which is distinct from the tropinone (B130398) reductases found in other tropane alkaloid-producing plants like those in the Solanaceae family. nih.govnih.gov Methylecgonone reductase stereospecifically reduces the ketone at the C-3 position of methylecgonone to a 3β-hydroxyl group, yielding this compound. uniprot.orgnih.gov The reaction is dependent on NADPH as a cofactor. qmul.ac.uk The high stereospecificity of this enzyme is crucial, as only the 3β-esterified tropane alkaloids, like cocaine, are formed in E. coca. nih.gov

Regulation of Biosynthetic Pathways

The biosynthesis of this compound, a key intermediate in the formation of cocaine, is a tightly controlled process within the Erythroxylum coca plant. The regulation occurs at multiple levels, including developmental, spatial (tissue-specific), and genetic, with some influence from environmental factors. This intricate control ensures that the production of tropane alkaloids is coordinated with the plant's growth and development.

Developmental and Spatial Regulation

Research has consistently shown that the biosynthesis of cocaine and its precursors, including this compound, is highly active in the young, developing tissues of the E. coca plant. researchgate.netnih.govscitechdaily.com This is in stark contrast to the tropane alkaloid biosynthesis in Solanaceae species, such as belladonna, where synthesis primarily occurs in the roots and the alkaloids are then transported to other parts of the plant. researchgate.netscitechdaily.com

The highest concentration of the enzymes and gene transcripts necessary for the pathway are found in buds and young, rolled leaves. researchgate.netnih.gov As the leaves mature, the rate of biosynthesis decreases significantly. researchgate.net This developmental and spatial regulation is evident in the expression patterns of key genes in the pathway.

For instance, the transcript levels for ornithine decarboxylase (ODC) and arginine decarboxylase (ADC), enzymes that catalyze the initial steps in the pathway by producing putrescine, are highest in buds and young leaves. researchgate.netnih.gov Similarly, the enzyme that catalyzes the penultimate step in cocaine formation, methylecgonone reductase (MecgoR), is highly active in the very young leaves of coca plants. scitechdaily.com The final enzyme, cocaine synthase, which attaches the benzoyl group to this compound, also shows its highest transcript and protein levels in the youngest leaves, specifically in the palisade parenchyma and spongy mesophyll. nih.gov

This localized synthesis suggests that the young leaves are the primary sites of both the formation and accumulation of these alkaloids. nih.gov Studies have shown that the total alkaloid content in coca leaves is subject to regulation at the molecular genetic level, as significant differences were not observed between laboratory and field-grown plants, suggesting a strong intrinsic control system. nih.gov

Key Enzymes and Their Expression

Several key enzymes have been identified and their expression patterns contribute to the regulation of the pathway. The coordinated expression of these genes in specific tissues and at particular developmental stages is crucial for the efficient production of this compound and cocaine.

EnzymeGene NameFunction in PathwayPrimary Location of Expression
Ornithine DecarboxylaseODCConverts ornithine to putrescineBuds and young leaves
Arginine DecarboxylaseADCConverts arginine to agmatine (B1664431) (precursor to putrescine)Buds and young leaves
Methylecgonone ReductaseMecgoRReduces methylecgonone to form methylecgonine (B8769275) (this compound)Young leaves
Cytochrome P450EnCYP81AN15Mediates the oxidative cyclization to form the tropane skeletonBuds and young leaves
MethyltransferaseEnMT4Methylates the ecgonone intermediate to form methylecgononeBuds and young leaves
Cocaine SynthaseEcCSCatalyzes the final benzoylation of methylecgonine to form cocaineYoung leaves (palisade parenchyma and spongy mesophyll)

This table summarizes key enzymes involved in the biosynthetic pathway leading to and following the formation of this compound, based on available research. nih.govscitechdaily.comnih.govgwern.net

Genetic and Evolutionary Regulation

The biosynthetic pathway of tropane alkaloids in Erythroxylum coca appears to have evolved independently from the analogous pathway in Solanaceae plants. scitechdaily.com This is highlighted by the nature of the enzymes involved. For example, the reduction of the ketone group to form the alcohol residue in the tropane ring is catalyzed by an aldo-keto reductase (AKR) family enzyme (MecgoR) in coca. scitechdaily.com In contrast, the corresponding reaction in belladonna is catalyzed by an enzyme from the short-chain dehydrogenase/reductase (SDR) family. scitechdaily.com This independent evolution suggests that the regulatory networks controlling these pathways, including the transcription factors that turn genes on and off, are also likely to be distinct. pnas.org Recent studies have continued to uncover the unique enzymatic steps in E. coca, identifying a specific cytochrome P450 and a methyltransferase essential for forming the tropane skeleton, further supporting the theory of a polyphyletic origin for tropane alkaloid biosynthesis. nih.govpnas.orgresearchgate.net

Environmental Factors

Synthetic Organic Chemistry of Ecgonine Methyl Ester

Total Synthesis Routes

The total synthesis of ecgonine (B8798807) methyl ester is historically significant and primarily revolves around the construction and subsequent stereoselective reduction of the key intermediate, 2-carbomethoxytropinone (2-CMT). This pathway was famously pioneered by Richard Willstätter in his structural elucidation of related alkaloids.

The cornerstone of most total syntheses of ecgonine methyl ester is the formation of 2-carbomethoxytropinone (2-CMT). This β-keto ester is a versatile intermediate that contains the core tropane (B1204802) skeleton and the necessary functional groups for conversion to the target molecule. operachem.com

The classical and most practical synthesis of 2-CMT itself involves a Mannich-type condensation reaction. The typical starting materials for this process are:

Methylamine : Provides the nitrogen atom for the bicyclic tropane ring.

Succindialdehyde : Forms the four-carbon chain that constitutes part of the seven-membered ring.

Monomethyl ester of acetonedicarboxylic acid : This component provides the remaining three carbons of the piperidine (B6355638) ring and the carbomethoxy group at the C-2 position. researchgate.net

Table 1: Yields for the Synthesis of (±)-2-Carbomethoxytropinone (2-CMT)
StepReactantsProductReported Yield (%)Reference
1. Anhydride (B1165640) FormationAcetonedicarboxylic acidAcetonedicarboxylic acid anhydride84 researchgate.net
2. Monoester FormationAcetonedicarboxylic acid anhydride, Methanol (B129727)Monomethyl ester of acetonedicarboxylic acid99 researchgate.net
3. Mannich CondensationMonomethyl ester, Methylamine, Succindialdehyde(±)-2-Carbomethoxytropinone86 researchgate.net
Overall Acetonedicarboxylic acid, etc. (±)-2-Carbomethoxytropinone ~71 researchgate.net

The critical step in converting 2-CMT to this compound is the reduction of the C-3 ketone. The stereochemical outcome of this reduction is paramount, as it establishes the hydroxyl group's orientation. The most widely employed and historically significant method is the reduction using sodium amalgam (Na/Hg). researchgate.net

This reduction is typically performed in an acidic medium, such as aqueous sulfuric acid, at low temperatures (near 0°C). researchgate.netjustia.com The acidic conditions are crucial for controlling the stereoselectivity of the reaction. The reduction of the ketone functionality in 2-CMT is not entirely stereospecific and yields a mixture of two diastereomers:

This compound (EME) : The desired product, with a 3β-hydroxyl group (equatorial).

Pseudoecgonine (B1221877) methyl ester (PEME) : The diastereomeric byproduct, with a 3α-hydroxyl group (axial). researchgate.net

The ratio of these isomers can be influenced by reaction conditions, particularly pH. Maintaining a pH between 3 and 4.5 during the sodium amalgam reduction can favorably influence the yield of the desired this compound over its pseudo-isomer. While other reducing agents have been explored, sodium amalgam remains the most viable synthetic route for this specific transformation. justia.com For instance, reduction with sodium borohydride (B1222165) in methanol was found to predominantly yield other isomers, such as (±)-allopseudothis compound, with no formation of this compound isomers. justia.com

The separation of these diastereomers is necessary to isolate the desired this compound. This can be accomplished by fractional crystallization of their salts. For example, the hydrochloride salt of this compound is less soluble than that of pseudothis compound in certain solvent systems, allowing for its precipitation and isolation. justia.com

To obtain an enantiomerically pure final product, such as (-)-ecgonine methyl ester, two primary strategies are employed:

Resolution of Racemic Intermediates : The racemic mixture of (±)-2-CMT can be resolved into its separate enantiomers using chiral resolving agents, such as chiral tartrate salts, before the reduction step. Subsequent reduction of the desired (+)-2-CMT enantiomer yields (-)-ecgonine methyl ester. justia.com

Resolution of the Final Product Mixture : The racemic mixture of the final product can be resolved, although this is often performed after the subsequent benzoylation step to form (±)-cocaine. justia.com

By starting with a specific enantiomer of 2-CMT, the corresponding enantiomer of this compound can be synthesized. For example, reducing (+)-2-CMT yields (-)-EME, and reducing (-)-2-CMT yields (+)-EME. researchgate.net

Table 2: Stereochemical Outcomes of 2-CMT Reduction
Reducing AgentStarting MaterialProductsTypical Product Ratio (PEME:EME)Overall Yield (%)Reference
Sodium Amalgam(±)-2-CMT(±)-Ecgonine methyl ester & (±)-Pseudothis compound1:2 to 2:350-70 justia.com
Sodium Borohydride(±)-2-CMT(±)-Allopseudothis compound (predominantly)EME isomers not formedNot Applicable justia.com

While traditional tropane alkaloid synthesis has been performed in batch processes, developments in chemical engineering have led to the exploration of continuous production methods for greater efficiency and scalability. A notable advancement is the development of a continuous reduction of 2-CMT using electrochemically generated sodium amalgam. justia.comgoogle.com

This process allows for a continuous flow of reactants and a steady-state production of the this compound and pseudothis compound mixture. Such a system offers improved control over reaction parameters like temperature and pH, potentially leading to better yields and more consistent isomer ratios compared to large-scale batch reductions. justia.comgoogle.com This approach represents a significant step towards modernizing the manufacturing processes for key tropane alkaloid intermediates.

Semi-Synthetic Approaches

Semi-synthetic routes to this compound begin with ecgonine, which is typically obtained from the hydrolysis of tropane alkaloids extracted from coca leaves. This approach circumvents the need to construct the complex tropane skeleton from scratch.

The conversion of ecgonine to this compound is achieved through direct esterification with methanol. This reaction is a classic example of a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. athabascau.camasterorganicchemistry.comorganic-chemistry.org

Key features of this process include:

Catalyst : A strong mineral acid, such as sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. operachem.commasterorganicchemistry.com

Reaction Conditions : The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, it is typically conducted with a large excess of methanol, which also serves as the solvent. masterorganicchemistry.com The mixture is usually heated to reflux to increase the reaction rate. cerritos.edu

Water Removal : As water is a byproduct, its removal from the reaction mixture can also shift the equilibrium to favor ester formation, in accordance with Le Châtelier's principle. athabascau.caorganic-chemistry.org

This semi-synthetic method was integral to Willstätter's original structural confirmation work, where ecgonine was converted to this compound, which was then benzoylated to yield the final alkaloid. While being a more direct route than total synthesis, the availability of ecgonine as a starting material is a key consideration.

Chemical Modifications from Related Alkaloids

This compound can be derived from other naturally occurring or synthetic tropane alkaloids, most notably cocaine and its accompanying alkaloids. The primary methods involve hydrolysis or transesterification reactions that selectively cleave ester linkages while preserving or forming the methyl ester at the C-2 position of the tropane ring.

One significant source for the semi-synthesis of this compound is the mixture of alkaloids that co-occur with cocaine in the leaves of Erythroxylum coca. A technical process has been described for converting these accompanying alkaloids into this compound. This method involves boiling the alkaloid mixture with either sulfuric or hydrochloric acid in the presence of methanol. proquest.com This acidic, methanol-rich environment facilitates the hydrolysis of other ester groups present in alkaloids like cinnamoylcocaine (B1241223) or truxillines, converting them to the common intermediate, ecgonine. Simultaneously, the conditions promote the Fischer esterification of the ecgonine's carboxylic acid group to yield this compound in nearly theoretical quantities. proquest.com

A key transformation is the hydrolysis of the benzoyl ester in cocaine to yield this compound. This process can be achieved through chemical means. For instance, boiling a solution of cocaine in methanol saturated with hydrochloric acid gas can quantitatively convert cocaine into its higher homologue, ethylcocaine, demonstrating the principle of transesterification. proquest.com A similar principle applies to the formation of this compound from cocaine, where the benzoyl ester group at the C-3 position is cleaved. In biological systems, this hydrolysis is a primary metabolic pathway, carried out by plasma and liver esterases. researchgate.netnih.gov

The general reaction scheme for obtaining this compound from related alkaloids can be summarized as follows:

From Cocaine : Selective hydrolysis of the C-3 benzoyl ester.

From Accompanying Alkaloids (e.g., Cinnamoylcocaine) : Acid-catalyzed hydrolysis of the C-3 cinnamoyl ester and simultaneous esterification of the C-2 carboxyl group with methanol.

These modifications are crucial in synthetic routes where this compound serves as a precursor for other tropane alkaloids or their analogs.

Strategies for Isomer Control and Separation

The synthesis of this compound often results in the formation of stereoisomers. The tropane skeleton of this compound contains multiple chiral centers, leading to the possibility of both diastereomers and enantiomers. Controlling the formation of these isomers and their subsequent separation is a critical aspect of its synthetic chemistry.

Pseudothis compound is a common diastereomer formed during the synthesis of this compound. The two compounds differ in the stereochemistry at the C-2 position, where the carbomethoxy group is oriented axially in this compound and equatorially in pseudothis compound.

The formation of a mixture of these diastereomers is a well-documented outcome in the total synthesis of cocaine, particularly during the reduction of 2-carbomethoxytropinone (2-CMT). The use of reducing agents like sodium amalgam on racemic 2-CMT typically yields a mixture of (±)-ecgonine methyl ester and (±)-pseudothis compound. The ratio of these products can be variable, with reports indicating ratios of pseudothis compound to this compound ranging from 1:2 to 2:3. The separation of these diastereomers is essential before subsequent steps, such as benzoylation, to prevent the formation of an inseparable mixture of cocaine and its diastereomer, pseudococaine.

The separation of this compound and pseudothis compound is generally achieved through fractional crystallization, exploiting differences in their physical properties, such as solubility. In one reported procedure, the less soluble pseudothis compound is separated by crystallization, while the more soluble this compound remains in the mother liquor, from which its hydrochloride salt can then be isolated.

It is also noteworthy that pseudothis compound can be formed as an artifact during the gas chromatography-mass spectrometry (GC-MS) analysis of cocaine. In the presence of sodium bicarbonate and methanol in a heated injection port, cocaine can undergo hydrolysis followed by a base-catalyzed epimerization at the C-2 position, leading to the formation of both this compound and pseudothis compound. researchgate.netresearchgate.net

Table 1: Separation of Diastereomers from 2-CMT Reduction

Starting Material Reducing Agent Products Separation Method

Since many synthetic routes to this compound start from achiral or racemic precursors like tropinone (B130398), the product is typically a racemic mixture of (+)- and (-)-ecgonine methyl ester. The naturally occurring enantiomer, which is the precursor to natural cocaine, is (-)-ecgonine methyl ester. The separation of these enantiomers, known as resolution, is a critical step for stereospecific synthesis and research.

The most common strategy for resolving racemic this compound or its precursors is the formation of diastereomeric salts using a chiral resolving agent. This technique introduces a new chiral center, converting the enantiomeric pair into a pair of diastereomers, which have different physical properties and can be separated by methods like fractional crystallization.

A widely used method involves bitartrate (B1229483) salts. researchgate.net The resolution can be performed at different stages of the synthesis:

Resolution of a Precursor : Racemic 2-carbomethoxytropinone (2-CMT) can be resolved by forming diastereomeric salts with a chiral acid, such as (-)-tartaric acid. The separated enantiomers of 2-CMT can then be individually reduced to yield enantiomerically pure (+)- or (-)-ecgonine methyl ester.

Resolution after Racemic Synthesis : After synthesizing racemic cocaine from (±)-ecgonine methyl ester, the final product can be resolved using its bitartrate salt to isolate the desired enantiomer.

Another analytical approach for determining enantiomeric composition involves derivatization with a chiral reagent to form diastereomers that can be separated chromatographically. For example, cocaine enantiomers have been quantified by hydrolysis to benzoylecgonine (B1201016), followed by esterification with an optically pure alcohol like 2-octanol. The resulting diastereoisomers are then separable by high-performance liquid chromatography (HPLC). nih.gov This principle of forming diastereomeric derivatives is a cornerstone of enantiomeric resolution and analysis.

Table 2: Enantiomeric Resolution Strategies

Compound to be Resolved Resolving Agent Method Outcome
(±)-2-Carbomethoxytropinone (-)-Tartaric Acid Diastereomeric Salt Crystallization Separation of (+)-2-CMT and (-)-2-CMT
(±)-Cocaine D-Tartaric Acid Diastereomeric Salt Crystallization Separation of (+)-Cocaine and (-)-Cocaine

Chemical Reactivity and Transformations

Hydrolysis Reactions

Hydrolysis is a primary pathway for the degradation of ecgonine (B8798807) methyl ester, leading to the cleavage of its ester bond. This process can occur through both chemical and enzymatic means.

Chemical Hydrolysis Pathways

The methyl ester group in ecgonine methyl ester is susceptible to chemical hydrolysis, particularly under alkaline conditions. psu.edunih.gov This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of ecgonine and methanol (B129727). pnas.org The rate of this non-enzymatic hydrolysis is significantly influenced by pH. psu.edunist.gov At a physiological pH of 7.4, this compound undergoes chemical hydrolysis to ecgonine. psu.edu The hydrolysis half-life of this compound in water at pH 12 and temperatures above 30°C is reported to be less than 30 minutes, indicating rapid degradation under strongly basic conditions. nist.gov Conversely, in acidic environments (pH 5-6), chemical hydrolysis is suppressed. psu.edu

The common product of further hydrolysis of both benzoylecgonine (B1201016) and this compound is ecgonine. oup.com Studies have shown that this compound, along with cocaine and benzoylecgonine, can degrade in stored biological samples over time. oup.comoup.com

Enzymatic Hydrolysis Mechanisms (e.g., Esterase Activity)

In biological systems, the hydrolysis of this compound is primarily mediated by enzymes. Human plasma cholinesterase (butyrylcholinesterase) is a key enzyme involved in the conversion of cocaine to this compound. psu.eduscite.ai This same enzyme can also contribute to the degradation of related compounds. For instance, anhydroecgonine (B8767336) methyl ester (AEME), a pyrolysis product of cocaine, is hydrolyzed to anhydroecgonine by butyrylcholinesterase. nih.govscispace.com The enzymatic hydrolysis of AEME can be significantly reduced by the addition of esterase inhibitors like sodium fluoride (B91410) or echothiophate (B1218750) iodide. nih.govscispace.com While benzoylecgonine is not significantly formed or degraded by human plasma cholinesterase, this compound is readily hydrolyzed. psu.edu The final hydrolysis product of EME, catalyzed by bacterial esterases (e.g., in Pseudomonas fluorescens) or mammalian enzymes, is ecgonine.

Factors Influencing Hydrolysis Rate (e.g., pH, Temperature)

Several factors influence the rate of this compound hydrolysis:

pH: As a key determinant, pH significantly affects the rate of chemical hydrolysis. Alkaline conditions accelerate the process, while acidic conditions slow it down. psu.edunist.gov For example, in urine, which has a variable pH, alkaline conditions can speed up the chemical hydrolysis of EME to ecgonine. psu.edu

Temperature: Temperature also plays a crucial role. Studies on the degradation of AEME in human plasma showed that 50% of the compound was hydrolyzed within 5 days at room temperature, while it took 13 days at 4°C. nih.govscispace.com Similarly, the hydrolysis of cocaine and its metabolites is temperature-dependent. nist.govoup.com

Enzyme Activity: The presence and activity of esterases, such as butyrylcholinesterase, are major factors in the enzymatic hydrolysis of this compound in biological matrices. psu.eduscite.ai The activity of these enzymes can vary between individuals. psu.edu

Enzyme Inhibitors: Substances that inhibit esterase activity can significantly slow down the rate of enzymatic hydrolysis. psu.edunih.govscispace.com

Table 1: Factors Influencing this compound Hydrolysis

FactorEffect on Hydrolysis RateDescription
pH Increases with alkalinityChemical hydrolysis is significantly faster at higher pH values. psu.edunist.gov
Temperature Increases with temperatureHigher temperatures accelerate the rate of both chemical and enzymatic hydrolysis. nih.govoup.comscispace.com
Enzymes Accelerates hydrolysisEsterases, particularly butyrylcholinesterase, enzymatically cleave the ester bond. psu.eduscite.ai
Inhibitors Decreases hydrolysisEsterase inhibitors reduce the rate of enzymatic degradation. psu.edunih.govscispace.com

Oxidation Reactions

The secondary alcohol group in this compound can be oxidized to a ketone, a transformation that has been observed in both chemical synthesis and biological pathways.

Formation of Ecgonone Methyl Ester

The oxidation of this compound yields ecgonone methyl ester (also known as methylecgonone). This reaction converts the hydroxyl group at the C-3 position of the tropane (B1204802) ring into a ketone functionality. In the plant Erythroxylum coca, the enzyme methylecgonone reductase catalyzes the reverse reaction, the reduction of ecgonone methyl ester to this compound, as a step in cocaine biosynthesis. wikipedia.orgresearchgate.net

Oxidizing Agents and Conditions

In a laboratory setting, the oxidation of this compound to ecgonone methyl ester can be achieved using various oxidizing agents. Strong oxidizing agents are generally incompatible with this compound. lgcstandards.com Specific agents that can be used for this transformation include potassium permanganate (B83412) or chromium trioxide, typically under acidic conditions. The reduction of the precursor 2-carbomethoxytropinone (2-CMT) with sodium-amalgam is a method used to synthesize this compound. google.com

Reduction Reactions

Reduction reactions involving this compound primarily target the ester functional group.

The reduction of the methyl ester group in this compound leads to the formation of ecgonine. This transformation is essentially the hydrolysis of the ester. In biological systems, this hydrolysis is catalyzed by enzymes. nih.gov Chemically, this can be achieved through saponification, which involves heating with a base, followed by acidification.

The conversion of this compound to ecgonine is a hydrolysis reaction. While strong reducing agents like lithium aluminum hydride can reduce the ester to a diol, the more common transformation to ecgonine involves hydrolysis under either acidic or basic conditions. In a synthetic context, the reduction of the related compound 2-carbomethoxytropinone (2-CMT) to produce this compound is a key step. This reduction is often accomplished using sodium amalgam in an acidic aqueous solution. google.com The conditions for this reduction, such as pH and temperature, are critical for maximizing the yield of the desired stereoisomer, (-)-ecgonine methyl ester. google.com

For the hydrolysis of this compound to ecgonine, the conditions are typically straightforward. Basic hydrolysis can be performed using aqueous sodium hydroxide, followed by neutralization. Acidic hydrolysis can be accomplished by heating with an acid such as hydrochloric acid. In biological samples, enzymatic hydrolysis occurs, and its rate is dependent on factors like temperature and pH. oup.com

ReactionReagent/ConditionProduct
HydrolysisAqueous NaOH or HCl, heatEcgonine
Enzymatic HydrolysisEsterases (e.g., butyrylcholinesterase)Ecgonine

Substitution Reactions

The hydroxyl group at the C-3 position and the methyl ester at the C-2 position of this compound are susceptible to substitution reactions. A notable substitution reaction is the benzoylation of the hydroxyl group. This reaction, when carried out with benzoyl chloride, converts this compound into cocaine. researchgate.net This can be performed in an anhydrous benzene (B151609) solution in the presence of a base like dry sodium carbonate. researchgate.net The ester group can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

Thermal Degradation and Pyrolysis Products (e.g., Anhydrothis compound)

When subjected to high temperatures, such as those encountered when smoking crack cocaine, this compound can undergo thermal degradation. wikipedia.orgoup.com The primary pyrolysis product is anhydrothis compound (AEME), also known as methylecgonidine. wikipedia.orgoup.comtandfonline.com This compound is formed through the elimination of a molecule of water from this compound. The formation of AEME is significant as it serves as a specific biomarker for identifying the use of crack cocaine. wikipedia.orgfaa.govscielo.br Studies have shown that at temperatures between 255°C and 420°C, a substantial portion of cocaine is converted to AEME. oup.com AEME itself is subject to further degradation and metabolism. nih.govscispace.com

PrecursorConditionMajor Pyrolysis Product
This compound / CocaineHigh temperatures (e.g., smoking)Anhydrothis compound (AEME)

Interconversion with Related Tropane Derivatives

This compound is a central intermediate in the biosynthesis and metabolism of several tropane alkaloids. hebmu.edu.cnresearchgate.netup.ac.za It is biosynthesized from methylecgonone via a stereospecific reduction. hebmu.edu.cnuniprot.org Conversely, it can be oxidized to form ecgonone methyl ester.

The interconversion of this compound with other tropane alkaloids is a key aspect of its chemistry. As mentioned, it can be converted to cocaine through benzoylation. researchgate.net It is also a direct precursor in the biosynthesis of cocaine in the Erythroxylum coca plant. wikipedia.org Furthermore, this compound can be derived from the hydrolysis of cocaine, a reaction that occurs both chemically and enzymatically in the body. nih.gov The relationship between this compound and its degradation product, AEME, is another important interconversion. wikipedia.orgoup.com In some analytical procedures, artifacts such as pseudoecgonine (B1221877) methyl ester can be formed from this compound. ojp.gov

Chemical Derivatives and Analogues

Pseudoecgonine (B1221877) Methyl Ester (PEM/PEME)

Pseudoecgonine methyl ester (PEME), an isomer of ecgonine (B8798807) methyl ester, is primarily encountered as a diastereomer in synthetic routes.

During the synthesis of this compound via the reduction of (+)-2-carbomethoxytropinone, a mixture of (-)-ecgonine methyl ester (EME) and pseudothis compound is often formed. google.comgoogle.com The relative ratio of these two isomers can be influenced by the reaction conditions, such as the pH. For instance, using an inorganic acid to maintain a pH between 3 and 4.5 during sodium amalgam reduction can influence the yield of EME over PEME. google.com Due to their different physical and chemical properties, separation of the diastereomers is possible. One documented method involves dissolving the mixture in isopropyl alcohol, adding hydrochloric acid to form the corresponding salts, and then adding acetone. This procedure causes the hydrochloride salt of (-)-ecgonine methyl ester to precipitate, leaving PEME in the mother liquor. google.com

PropertyValueSource
IUPAC Namemethyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-1-carboxylate nih.gov
Molecular FormulaC₁₀H₁₇NO₃ nih.gov
Molecular Weight199.25 g/mol nih.gov
SynonymsPEM, PEME, Pseudoecgonine, methyl ester google.comnih.gov

Anhydroecgonine (B8767336) Methyl Ester (AEME) and Anhydroecgonine (AE)

Anhydrothis compound (AEME), also known as methylecgonidine, is a significant pyrolysis product of cocaine. Its hydrolysis product is anhydroecgonine (AE). faa.govscispace.com

CompoundPropertyValueSource
Anhydrothis compound (AEME)Molecular FormulaC₁₀H₁₅NO₂ sigmaaldrich.com
Molecular Weight181.23 g/mol sigmaaldrich.com
CAS Number43021-26-7 sigmaaldrich.com
Anhydroecgonine (AE)SynonymEcgonidine scispace.com
FormationHydrolysis product of AEME scispace.comscielo.br
MetabolismAEME is metabolized to AE faa.govscispace.com

AEME is not a metabolic product of cocaine within the body; rather, it is formed through the pyrolysis (thermal decomposition) of cocaine. scielo.br This occurs when cocaine base ("crack") is heated to high temperatures, causing the elimination of benzoic acid. scielo.br The amount of cocaine converted to AEME can be substantial, ranging from 50-80% depending on the temperature. nih.govoup.com

Once formed and absorbed, AEME undergoes metabolism through several pathways: acs.orgresearchgate.net

Hydrolysis: AEME can be hydrolyzed to anhydroecgonine (AE). This conversion happens both through non-enzymatic chemical processes and enzymatically, facilitated by butyrylcholinesterase in human plasma and liver carboxylesterase. scielo.bracs.orgnih.gov

Oxidative Metabolism: Studies using rat liver microsomes have identified oxidative metabolites, including anhydrothis compound N-oxide (AEMENO) and anhydronorthis compound (ANEME). acs.orgresearchgate.net

Transesterification: In the presence of ethanol (B145695), AEME can undergo a transesterification reaction, similar to cocaine, to form anhydroecgonine ethyl ester (AEEE). acs.orgwvu.edu

The stability of AEME has been investigated in various biological matrices, which is crucial for its reliable detection.

In Urine: AEME is considered to be more stable than cocaine in urine samples. Studies have shown that AEME concentrations remain stable for up to 30 days when stored at 4°C and -20°C. scielo.brscite.airesearchgate.net Its stability is attributed to the resonance stabilization of its methyl ester group, which makes it less susceptible to hydrolysis compared to cocaine. scielo.br

In Plasma: In contrast to urine, AEME is significantly less stable in human plasma, where it is readily hydrolyzed to AE. scispace.comnih.gov Research has shown that 50% of AEME in human plasma is hydrolyzed within 5 days at room temperature and within 13 days at 4°C. scispace.comnih.gov This degradation is the result of two mechanisms: chemical hydrolysis, which is more rapid at basic pH, and enzymatic hydrolysis by butyrylcholinesterase. scispace.comnih.gov

Effect of pH: The hydrolysis of AEME is highly dependent on pH. In buffer solutions, the rate of hydrolysis increases significantly at pH values above 5. scispace.com At pH 10, AEME concentration can decrease by over 96% in just 7 days, whereas at pH 5, it remains stable for at least six months. scispace.com Therefore, for storage of samples containing AEME, maintaining a pH of 5 is recommended. scispace.com

ConditionFindingSource
AEME in Urine (stored at 4°C and -20°C)Concentrations remained stable. More stable than cocaine. scielo.brresearchgate.netusp.br
AEME in Human Plasma (Room Temp)50% hydrolyzed to AE within 5 days. scispace.comnih.gov
AEME in Human Plasma (4°C)50% hydrolyzed to AE within 13 days. scispace.comnih.gov
AEME in Buffer (pH > 5)Hydrolysis occurs and rate increases with pH. scispace.com
AEME in Buffer (pH 5)Concentrations stable within 6% over a six-month period. scispace.com

Ecgonine

Ecgonine is a tropane (B1204802) alkaloid that represents the core structure of cocaine. nih.govwikipedia.org It is both a primary metabolite of cocaine, formed by the hydrolysis of both ester groups, and a chemical precursor used in its synthesis. nih.govhmdb.ca Structurally, it is a cycloheptane (B1346806) derivative with a nitrogen bridge, featuring both a carboxylic acid and a hydroxyl group. nih.govhmdb.ca Ecgonine is obtained by the hydrolysis of cocaine using either acids or alkalis. wikipedia.orghmdb.ca

PropertyValueSource
IUPAC Name(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid nih.gov
Molecular FormulaC₉H₁₅NO₃ nih.govdrugfuture.com
Molar Mass185.22 g/mol nih.govdrugfuture.com
Melting Point198-199 °C (hydrate) wikipedia.orghmdb.ca
Chemical NatureTertiary base, with properties of an acid and an alcohol. wikipedia.orghmdb.ca
Precursor RelationshipCan be converted to anhydroecgonine by treatment with phosphorus pentachloride. wikipedia.orghmdb.ca

Strategies for Novel Derivative Synthesis

The synthesis of novel derivatives based on the this compound scaffold is a key area of research for developing molecular probes and understanding structure-activity relationships. Strategies generally involve modifying the functional groups of the tropane ring system.

Modification of the 3β-Position: A common strategy involves modifying the 3β-substituent of the this compound skeleton. This has been achieved by:

Esterification: Reacting the 3β-hydroxyl group with various acid chlorides to create a series of ester analogues. epa.gov

Carbamoylation: Synthesizing 3-carbamoylthis compound analogues from (-)-ecgonine to introduce different phenylcarbamoyl groups. acs.orgumaryland.edu

Carbon-Carbon Bond Formation: Employing coupling reactions, such as the Suzuki or Stille reactions, to attach aryl or biphenyl (B1667301) groups at the 3-position, creating analogues with extended aromatic systems. acs.orgnih.gov These methods allow for precise control over the distance and orientation of the aryl ring relative to the tropane skeleton. nih.gov

Synthesis from Alternative Precursors: To avoid using cocaine or its direct derivatives as starting materials, alternative synthetic routes have been developed. One such process involves synthesizing anhydroecgonine analogues from 7-(p-toluenesulphonyl)cyclohepta-2,4,6-triene and various amines, thereby building the tropane ring system from non-controlled precursors. tandfonline.comgoogle.com

Synthesis of Labeled Compounds and Probes: this compound is a crucial intermediate for creating labeled compounds for research. For example, [phenyl-¹³C₆]cocaine has been synthesized by hydrolyzing cocaine to this compound, followed by re-esterification with a labeled benzoyl chloride. mdpi.com Furthermore, derivatives have been specifically designed as molecular tools, such as photoaffinity ligands, by introducing azido (B1232118) groups to the aryl substituent of an this compound analogue. umaryland.eduacs.org These tools are instrumental in studying the binding sites of transporter proteins.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of ecgonine (B8798807) methyl ester. Both gas and liquid chromatography have been extensively developed and validated for this application, each offering distinct advantages. The choice between these techniques often depends on the required sensitivity, sample throughput, and the need for simultaneous analysis of other related compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a classic and robust technique for the analysis of ecgonine methyl ester. scientificliterature.org It offers high chromatographic resolution and definitive structural identification through mass spectral data.

One of the notable advantages of this compound analysis by GC-MS is that it can be chromatographed on common stationary phases without chemical derivatization. nih.gov This simplifies sample preparation compared to other cocaine metabolites like benzoylecgonine (B1201016), which require derivatization to increase their volatility and reduce their polarity. nih.gov

While this compound can be analyzed directly, derivatization is frequently employed in comprehensive toxicological screening methods. jfda-online.com This is typically done to improve the chromatographic properties (e.g., peak shape and thermal stability) and to allow for the simultaneous analysis of other, more polar cocaine metabolites that mandate derivatization. jfda-online.comjournal-imab-bg.org The derivatization step converts the polar functional groups of the analytes into less polar, more volatile derivatives suitable for GC analysis.

Common derivatization strategies involve acylation or silylation.

Acylation: This involves reacting the analyte with an acylating agent. For instance, pentafluoropropionic anhydride (B1165640) (PFPA), often in the presence of hexafluoroisopropanol (HFIP), is used to derivatize this compound along with other metabolites. chromatographyonline.comchromatographyonline.comjcami.eu This procedure improves chromatographic efficiency and detection sensitivity. jfda-online.com

Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are also used, particularly when analyzing for benzoylecgonine alongside this compound. journal-imab-bg.org

The following table summarizes common derivatization reagents used in the GC-MS analysis of this compound and related compounds.

Derivatization ReagentAbbreviationTarget Functional Group(s)Purpose
Pentafluoropropionic AnhydridePFPAHydroxyl, AmineIncreases volatility and improves chromatographic peak shape. jcami.eu
HexafluoroisopropanolHFIPCarboxylic AcidUsed in conjunction with PFPA for comprehensive derivatization of multiple metabolites. jcami.eu
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAHydroxyl, AmineForms stable silyl (B83357) derivatives, improving thermal stability and chromatographic performance. journal-imab-bg.org

This compound is a chiral molecule, containing multiple stereocenters. Distinguishing between enantiomers can be crucial in certain forensic contexts, such as determining the origin of a substance (natural vs. synthetic). Chiral GC analysis allows for the separation of these enantiomers. Two primary strategies are employed for this purpose: direct and indirect separation. nih.gov

Direct Enantioselective Separation: This method utilizes a chiral stationary phase (CSP). These are specialized GC columns where the stationary phase is coated with a chiral selector, such as a derivatized cyclodextrin. gcms.czazom.comnih.gov The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with varying thermodynamic stabilities. azom.com This difference in interaction leads to different retention times, allowing for their separation and quantification. azom.com Cyclodextrin-based CSPs are widely used for their ability to form selective inclusion complexes with a variety of chiral compounds. azom.comnih.gov

Indirect Enantioselective Separation: This approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. jfda-online.comnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) GC column. jfda-online.com The choice of CDA is critical and must be specific to the functional groups present in the analyte.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a preferred method for the quantification of this compound in biological fluids. oup.com This technique offers several advantages over GC-MS, including simplified sample preparation, as derivatization is typically not required, and shorter analysis times. scientificliterature.org The high specificity and sensitivity of LC-MS/MS make it exceptionally suitable for detecting low concentrations of the analyte.

The composition of the mobile phase is a critical parameter in LC that governs the retention and separation of analytes. For the analysis of this compound, which is a relatively polar, basic compound, reversed-phase chromatography is commonly used. The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).

Optimization involves adjusting the organic solvent gradient and, crucially, the use of mobile phase modifiers or additives. These additives serve to improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer source.

Common Modifiers: Formic acid is frequently added to the mobile phase to create an acidic pH. This promotes the protonation of basic analytes like this compound, leading to better retention on reversed-phase columns and improved ionization in positive electrospray ionization (ESI) mode.

Buffers: Buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are also widely used. They help control the pH of the mobile phase and can improve the symmetry of chromatographic peaks. The choice and concentration of the buffer can significantly impact the sensitivity of the MS detection.

Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and sensitivity. The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and one or more specific product ions are monitored by the second mass analyzer.

This process is highly specific because the combination of the precursor ion mass and the product ion mass is unique to the target analyte, effectively filtering out background noise and interferences from the sample matrix. For reliable quantification, at least two MRM transitions (one for quantification and one for confirmation) are typically monitored for each analyte.

The table below details typical MRM transitions used for the analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound200.1182.115Quantification
This compound200.182.125Confirmation
This compound200.097.0Not SpecifiedConfirmation

Sample Preparation Techniques for Chemical Analysis

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional sample preparation technique utilized in the analysis of this compound from biological matrices. This method operates on the principle of partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is highly dependent on factors such as the choice of solvent, the pH of the aqueous phase, and the solubility of the target compound.

In the analysis of this compound and its parent compound, cocaine, from human plasma, a single-step LLE has been effectively used. nih.gov For instance, one validated method for quantifying cocaine and this compound in acidified stabilized plasma samples employed LLE for its low concentration range assay (0.01-5 ng/mL for cocaine). nih.gov LLE has also been applied as an initial purification step for urine samples before a more selective extraction using molecularly imprinted polymers (MIPs). nih.gov In this two-step process, LLE first isolates cocaine metabolites, including this compound, from the complex urine matrix, after which the extract is further purified by the MIP, demonstrating the utility of LLE in multi-stage cleanup protocols. nih.gov

However, the application of LLE for this compound is not without its challenges. The compound's water solubility can make its recovery from urine difficult. nih.gov Furthermore, for the highly polar and water-soluble metabolite ecgonine, LLE with even highly polar organic solvents has been reported to yield unsatisfactory results, highlighting a potential limitation for related hydrophilic compounds. oup.com Despite these challenges, LLE remains a foundational technique in toxicology, often employed for general alkaline drug screens. researchgate.net

Microwave Extraction (MWE)

Microwave Extraction (MWE), also known as Microwave-Assisted Extraction (MAE), has emerged as a rapid and efficient alternative to conventional extraction methods for this compound. This technique utilizes microwave energy to heat the solvents and sample matrix, accelerating the transfer of analytes from the sample into the solvent. The process significantly reduces extraction times and solvent consumption. researchgate.netresearchgate.net

A specific method for the simultaneous determination of cocaine and this compound in human blood highlights the effectiveness of MWE. researchgate.netnih.govdocumentsdelivered.com The study established optimal parameters for the extraction, which are detailed in the table below. This method proved to be rapid, accurate, and sensitive, achieving average recoveries between 79.91% and 99.85% without the need for derivatization of the analytes. nih.govdocumentsdelivered.com

Table 1. Optimized Parameters for Microwave Extraction of this compound from Human Blood. researchgate.netnih.gov
ParameterOptimal Condition
Extraction SolventChloroform-isopropanol (9:1, v/v)
Solvent Volume6 mL
Sample pH10.0 (adjusted with Na2CO3-NaHCO3 buffer)
Extraction Temperature40°C
Extraction Time6 minutes

Research into focused microwave-assisted extraction (FMAE) of alkaloids from coca leaves further underscores the efficiency of this technology. researchgate.netnih.gov While targeting cocaine and benzoylecgonine, the studies demonstrated that quantitative extraction could be achieved in as little as 30 seconds, a dramatic improvement over conventional solid-liquid extraction methods. researchgate.netnih.gov The optimization of FMAE depends on several factors, including the nature of the solvent, sample particle size, moisture content, applied microwave power, and irradiation time. nih.gov This indicates that MWE is a powerful tool for the extraction of tropane (B1204802) alkaloids, including this compound, from various matrices.

Artifact Formation during Sample Preparation and Analysis

The accurate quantification of this compound can be complicated by its formation as an analytical artifact, particularly during gas chromatography (GC) analysis. An artifact is a substance that is not naturally present in the sample but is formed through chemical changes during sample preparation, extraction, or analysis. researchgate.netojp.gov

A significant source of artifactual this compound occurs during the GC analysis of illicit cocaine samples, specifically cocaine base ("crack"). researchgate.netojp.govastm.orgresearchgate.net Many of these exhibits contain traces of sodium bicarbonate as a cutting agent. ojp.govastm.org When such samples are analyzed by GC, the high temperatures of the injection port, in the presence of sodium bicarbonate and methanol (which may be used as a solvent), can induce chemical transformations of cocaine. researchgate.netastm.org The proposed mechanisms for the formation of this compound and its stereoisomer, pseudoecgonine (B1221877) methyl ester, are:

Hydrolysis: Cocaine first undergoes hydrolysis, breaking the benzoyl ester bond to form this compound. researchgate.netastm.org

Trans-esterification/Base-Catalyzed Epimerization: This process can lead to the formation of different stereoisomers. researchgate.netojp.govastm.org

The generation of these artifacts is a critical consideration in forensic science, as their presence could be misinterpreted as naturally occurring components of the sample. researchgate.net

In addition to thermal degradation in GC systems, this compound can be formed as a post-collection artifact in biological samples. Cocaine is known to degrade both in vivo and in vitro. oup.comnih.gov In stored plasma samples, cocaine can hydrolyze to form both benzoylecgonine and this compound. oup.com Studies have shown that this compound is formed in considerably higher amounts than benzoylecgonine in vitro. nih.gov This degradation is dependent on storage time and temperature. nih.gov Subsequently, this compound itself can be further hydrolyzed to ecgonine, which is considered a potential post-collection artifact. nih.gov Therefore, proper sample handling, including acidification and refrigerated storage, is crucial to minimize the non-enzymatic hydrolysis of cocaine and the subsequent artifactual formation of its metabolites. scielo.br

Role in Broader Chemical Pathways and Research Applications

Intermediate in Complex Alkaloid Synthesis

Ecgonine (B8798807) methyl ester is a pivotal intermediate in the biosynthesis of cocaine within plants of the Erythroxylum genus. It serves as the penultimate precursor in the biosynthetic pathway leading to cocaine. nih.gov The formation of ecgonine methyl ester involves the stereospecific reduction of the ketone group in methylecgonone, a reaction catalyzed by the enzyme methylecgonone reductase. researchgate.netmdpi.com

The final and defining step in cocaine biosynthesis is the subsequent acylation of this compound. nih.gov An enzyme known as cocaine synthase, which belongs to the BAHD family of acyltransferases, facilitates the esterification of the 3β-hydroxyl group of this compound with a benzoyl group derived from benzoyl-CoA. nih.govmdpi.com This enzymatic reaction yields cocaine. nih.govmdpi.com

In the realm of synthetic chemistry, this compound is a key target in the total synthesis of cocaine and its analogues. researchgate.net Classic synthetic routes often produce (±)-2-carbomethoxytropinone, which is then reduced to a mixture of diastereomers: (±)-ecgonine methyl ester and (±)-pseudothis compound. researchgate.netmdma.ch After separation of these isomers, the isolated this compound is subjected to benzoylation to complete the synthesis of (±)-cocaine. researchgate.netmdma.chresearchgate.net This step typically involves reacting this compound with benzoyl chloride or benzoic anhydride (B1165640). mdma.chresearchgate.net

Table 1: Key Reactions Involving this compound in Alkaloid Synthesis
Reaction TypePrecursor(s)ProductContextReference
Enzymatic ReductionMethylecgononeThis compoundBiosynthesis (in Erythroxylum coca) researchgate.netmdpi.com
Enzymatic BenzoylationThis compound, Benzoyl-CoACocaineBiosynthesis (in Erythroxylum coca) nih.govmdpi.com
Chemical Reduction(±)-2-Carbomethoxytropinone(±)-Ecgonine methyl ester & (±)-Pseudothis compoundTotal Synthesis researchgate.netmdma.ch
Chemical BenzoylationThis compound, Benzoyl chlorideCocaineTotal Synthesis researchgate.netresearchgate.net

Chemical Research on Tropane (B1204802) Ring System Modifications

The tropane ring system of this compound serves as a versatile scaffold for chemical modifications aimed at exploring structure-activity relationships (SAR) and developing new research tools. A significant area of investigation involves the synthesis of analogues to probe the binding sites of dopamine (B1211576) transporters. acs.org

Research has focused on creating novel 3β-substituted this compound analogues. acs.orgnih.gov In these studies, the benzoyl group of cocaine is replaced with various other substituents, altering the steric and electronic properties at this position. The goal is to understand how these modifications affect the molecule's ability to bind to its biological targets. acs.orgnih.gov These investigations have demonstrated that the potency of these analogues is highly sensitive to the distance between an attached aryl ring and the tropane skeleton, as well as the orientation of that ring system. acs.orgnih.gov

Furthermore, this compound is a precursor for the synthesis of phenyltropane analogues, such as troparil (B42576) and CFT (WIN 35,428). These compounds are widely used in neuroscience research as potent dopamine reuptake inhibitors, enabling detailed studies of the dopamine transporter system.

Reference Material Development for Analytical Chemistry

This compound is a major metabolite of cocaine, and its detection is critical in forensic analysis, clinical toxicology, and urine drug testing. cerilliant.comsigmaaldrich.comcerilliant.com To ensure the accuracy and reliability of these analytical tests, certified reference materials (CRMs) of this compound have been developed. lgcstandards.comcerilliant.com

These CRMs are highly purified and precisely characterized solutions used to calibrate analytical instruments, validate testing methods, and serve as controls in quantitative analysis. sigmaaldrich.comcerilliant.com They are essential for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are commonly used to identify and quantify cocaine and its metabolites in biological samples. cerilliant.comsigmaaldrich.comnih.gov

To improve analytical precision, stable isotope-labeled internal standards, such as this compound-D3, are also available. cerilliant.comcerilliant.com These deuterated standards are added to samples before processing and analysis. Because they are chemically identical to the analyte but have a different mass, they can be used to correct for any loss of analyte during sample preparation and analysis, leading to more accurate quantification. cerilliant.com

Table 2: Applications of this compound Reference Materials
Reference Material TypePrimary UseAnalytical TechniquesFields of ApplicationReference
Certified Reference Material (CRM)Instrument calibration, method validation, quality controlGC-MS, LC-MSForensic Analysis, Clinical Toxicology, Urine Drug Testing sigmaaldrich.comcerilliant.comlgcstandards.com
Stable Isotope-Labeled Standard (e.g., EME-D3)Internal standard for quantitative analysis (Isotope Dilution)GC-MS, LC-MSForensic Analysis, Clinical Toxicology cerilliant.comcerilliant.com

Environmental Chemical Degradation Studies

The presence of illicit drugs and their metabolites in aquatic environments has become a subject of ecotoxicological research. nih.gov Cocaine and its primary metabolites, benzoylecgonine (B1201016) and this compound, are frequently detected in surface waters and wastewater effluent. nih.gov This has prompted studies into the environmental fate and degradation of these compounds.

In vitro studies simulating degradation in biological fluids like plasma show that cocaine is hydrolyzed into both benzoylecgonine and this compound. oup.comnih.gov this compound itself is subject to further hydrolysis, breaking down into ecgonine. oup.comnih.govresearchgate.net The rate of this degradation is influenced by factors such as temperature, pH, and time. nih.govresearchgate.net For instance, in unpreserved plasma, this compound is formed in significant amounts and is considered the major source of ecgonine detected as a post-collection artifact. nih.gov

Stability studies in urine have shown that this compound is more stable than cocaine under various storage conditions. researchgate.netscielo.br Research on non-target aquatic organisms, such as the zebra mussel (Dreissena polymorpha) and zebrafish (Danio rerio) embryos, has been conducted to understand the potential ecotoxicity of this compound. nih.govnih.gov These studies have shown that environmentally relevant concentrations of the compound can induce cellular stress, including DNA fragmentation and oxidative damage, highlighting its potential impact on aquatic ecosystems. nih.govnih.gov

Conclusion and Future Directions in Ecgonine Methyl Ester Research

Summary of Key Chemical Discoveries and Methodological Advances

The scientific understanding of ecgonine (B8798807) methyl ester has been shaped by foundational discoveries and the continuous evolution of analytical techniques. A landmark achievement was the elucidation of its role in the total synthesis of cocaine, where it serves as the penultimate intermediate that is benzoylated to form cocaine. This not only confirmed the structure of these related alkaloids but also provided a fundamental synthetic pathway that remains a cornerstone of tropane (B1204802) alkaloid chemistry. Furthermore, extensive metabolic studies identified ecgonine methyl ester as one of the two major hydrolysis products of cocaine in vivo, alongside benzoylecgonine (B1201016), which is crucial for forensic and toxicological analysis. nih.govoup.com

Methodological advances have been driven by the need to accurately detect and quantify this polar and highly water-soluble compound in complex biological matrices. nih.govwiley.com Early analytical approaches struggled with its poor UV detectability and difficult extraction from urine. nih.gov Key advancements to overcome these challenges include:

Derivatization: Chemical modification has been a cornerstone of improving its analytical tractability. Strategies such as forming t-butyldimethylsilyl (TBDMS) or p-fluoro-cocaine derivatives enhance chromatographic retention and detection sensitivity in Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.govresearchgate.net

Extraction Techniques: The development of modified solid-phase extraction (SPE) procedures has significantly improved recovery rates of the highly polar EME from aqueous samples like urine, with recoveries reaching 85%. nih.govwiley.com

Advanced Instrumentation: The adoption of highly sensitive techniques like on-line sample extraction coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has enabled rapid, rugged, and highly specific quantification of EME without extensive sample preparation. nih.govresearchgate.net

These methodological breakthroughs are summarized in the table below, highlighting the evolution of analytical approaches for this compound.

Analytical Technique Key Features/Advances Lower Limit of Detection (LOD) / Quantification (LLOQ) Reference(s)
HPLC with Post-Column Ion-Pair Extraction Compensates for different solubilities and detection properties of cocaine metabolites. Required derivatization to t-butyldimethylsilyl derivative for improved retention and sensitivity.Not specified nih.gov
GC/MS with Derivatization Simultaneous analysis of cocaine and metabolites. EME derivatized to p-fluoro-cocaine; BE to n-propyl cocaine.LLOQ: 0.10 mg/L (100 ng/mL) nih.gov
On-line Extraction with Fast HPLC-MS/MS Rapid and highly specific, with minimal sample preparation (centrifugation only). Combined extraction and run times < 3.5 min.LOD: 0.5 ng/mL nih.gov
GC/EI-MS with One-Step SPE Fast, cost-effective procedure for simultaneous detection of nine cocaine-related compounds using a single SPE step and simple derivatization.LLOQ: 2.5 to 10 ng/mL wiley.comresearchgate.net
GC/MS with MTBSTFA Derivatization Simultaneous determination of BZE and EME after SPE and derivatization with N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).LOD: 50 ng/mL researchgate.net

Unexplored Chemical Reactivities and Synthesis Avenues

While the fundamental reactivity of this compound, such as hydrolysis of its ester group and benzoylation of its hydroxyl group, is well-established, many areas of its chemical potential remain underexplored. Future research could focus on leveraging its rigid bicyclic tropane core as a scaffold for novel chemical entities.

Stereoselective Modifications: The tropane skeleton of this compound possesses multiple stereocenters. Developing novel synthetic methods that allow for precise, stereoselective modifications at positions other than the well-studied C-2 and C-3 could yield new analogues with unique properties. For instance, targeted reactions on the C-6 or C-7 positions of the bicyclic ring are largely unexplored.

Ring-Opening and Rearrangement Reactions: The strained 8-azabicyclo[3.2.1]octane system could be a substrate for novel ring-opening or rearrangement reactions under specific catalytic conditions. Such transformations could provide access to entirely new classes of nitrogen-containing bicyclic or monocyclic compounds that are not easily accessible through other synthetic routes.

Biocatalysis and Enzymatic Transformations: The use of enzymes to catalyze reactions on the this compound scaffold is a promising and largely untapped field. Engineered enzymes could perform highly specific and selective transformations, such as hydroxylations at non-activated carbon atoms or stereoselective reductions, which are challenging to achieve with traditional chemical methods. The enzymatic hydrolysis of cocaine to EME is known, suggesting that other enzymatic modifications are feasible. nih.gov

New synthesis avenues could focus on creating libraries of EME derivatives for structure-activity relationship studies. nih.gov This could involve parallel synthesis techniques to rapidly modify the C-3 hydroxyl group with a wide variety of functional groups beyond simple esters, such as carbamates, ethers, and carbonates, to probe interactions with biological targets. nih.gov

Potential for Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, have yet to be systematically applied to the synthesis of this compound and its derivatives. mdpi.com Traditional syntheses often rely on volatile and hazardous organic solvents like benzene (B151609) and chloroform (B151607), as well as stoichiometric reagents that generate significant waste. researchgate.net

Future research could explore several green chemistry strategies: jptcp.com

Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a primary goal of green chemistry. ejcmpr.com For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, could be investigated as a replacement for chlorinated solvents or benzene in reactions like the benzoylation of EME. unibe.ch

Catalytic Methods: Developing catalytic approaches to replace stoichiometric reagents would significantly improve the atom economy of synthetic sequences. This could include using catalytic amounts of a non-toxic activating agent for esterification or other modifications, reducing waste and simplifying purification.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch processes. unibe.ch Implementing a flow-based synthesis for EME or its derivatives could minimize the volume of solvents used, improve reaction control, and reduce the generation of byproducts. jptcp.com

Bio-based Feedstocks: While EME itself is a natural product, laboratory syntheses often start from petroleum-derived precursors. Research into synthetic pathways that utilize renewable, bio-based starting materials to construct the tropane core would represent a significant advance in sustainability.

New Analytical Challenges and Innovations

Despite significant progress, the analysis of this compound continues to present challenges that drive innovation. A persistent issue is the in-vitro instability of related compounds; for example, cocaine can degrade in biological samples, leading to the post-collection formation of EME, which can complicate toxicological interpretation. oup.com

Artifact Formation: this compound can be formed as an artifact in the injection port of a gas chromatograph during the analysis of crack cocaine exhibits, particularly in the presence of sodium bicarbonate and methanol (B129727). ojp.govastm.org This requires analytical methods that can distinguish between the metabolite and the artifact, a challenge that could be addressed by using "soft" ionization techniques or by analyzing underivatized samples with liquid chromatography.

Analysis of Novel Psychoactive Substances: As new synthetic drugs emerge, there is a need for analytical methods that can differentiate EME from structurally similar compounds. This requires the development of highly selective mass spectrometry methods and the characterization of unique fragmentation patterns for unambiguous identification.

Microsampling and Miniaturization: A move towards less invasive sampling techniques (e.g., dried blood spots, saliva) creates a demand for analytical methods with even lower detection limits. Innovations in micro-extraction techniques and more sensitive mass spectrometers will be necessary to reliably quantify EME in these low-volume samples.

Isomer Separation: Distinguishing between different stereoisomers of EME and its analogues (e.g., pseudoecgonine (B1221877) methyl ester) can be crucial, as they may have different origins or biological activities. astm.org Future innovations may lie in the development of advanced chiral chromatography columns and methods capable of baseline-separating these closely related isomers in routine analysis.

Q & A

Q. How is ecgonine methyl ester identified and characterized in laboratory settings?

this compound is identified using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with MS (LC-MS/GC-MS) ensures purity assessment. Safety data sheets (SDS) provide foundational information on handling and storage conditions, including CAS number (7143-09-1) and hazard classifications . For enzymatic studies, methylecgonone reductase activity assays are performed to confirm its role in cocaine biosynthesis, with NADP+/NADPH cycling monitored spectrophotometrically .

Q. Key Methodological Steps :

  • Structural Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to identify functional groups and stereochemistry.
  • Purity Validation : Compare retention times in HPLC/GC with certified reference standards.
  • Enzymatic Confirmation : Conduct kinetic assays with purified methylecgonone reductase and monitor cofactor turnover .

Q. What analytical techniques are prioritized for detecting this compound in complex biological matrices?

LC-MS is the gold standard due to its sensitivity and specificity. For example, LOINC code 30108-5 specifies mass/mass quantification in meconium, requiring rigorous validation of extraction protocols (e.g., solid-phase extraction) and ionization parameters (e.g., electrospray ionization in positive mode) . Method validation must include limits of detection (LOD), matrix effects, and recovery rates, as per guidelines for pharmacological research .

Q. Example Workflow :

StepDetail
Sample PrepHomogenize meconium in methanol, centrifuge, and filter (0.22 µm).
LC ConditionsC18 column, gradient elution with 0.1% formic acid in acetonitrile/water.
MS SettingsMRM transitions: m/z 200 → 182 (quantifier) and 200 → 154 (qualifier).

Advanced Research Questions

Q. What are the methodological challenges in elucidating this compound’s metabolic pathways?

Conflicting data arise from interspecies variability in enzyme expression (e.g., human vs. plant erythroxylum) and competing metabolic routes. For instance, methylecgonone reductase’s reverse reaction (ecgonone methyl ester → this compound) is pH-dependent and may be overlooked in in vitro assays . Researchers must:

  • Use isotopic labeling (e.g., 13C^{13}C-ecgonine methyl ester) to track metabolic fate.
  • Conduct cross-species comparative studies with liver microsomes or plant cell cultures.
  • Apply computational modeling (e.g., molecular docking) to predict enzyme-substrate interactions .

Q. Data Contradiction Resolution :

  • Replicate studies under standardized conditions (pH, temperature).
  • Validate findings with orthogonal techniques (e.g., enzyme inhibition assays).

Q. How can researchers resolve contradictions in biochemical activity data for this compound?

Contradictions often stem from unaccounted variables (e.g., solvent effects, enzyme isoforms). A systematic review approach is recommended:

Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., EC50 values for receptor binding).

Confounding Variable Control : Standardize assay buffers and cofactor concentrations.

Expert Consultation : Engage enzymologists or toxicologists to evaluate methodological rigor .

Q. Case Study :

  • Conflict : Discrepant IC50 values for acetylcholinesterase inhibition.
  • Resolution : Re-test using identical enzyme sources (e.g., human recombinant vs. bovine-derived) and report batch-to-batch variability .

Q. What experimental design principles are critical for studying this compound’s enzymatic interactions?

  • Variable Isolation : Limit independent variables to 1–2 factors (e.g., substrate concentration, temperature) to avoid overcomplication .
  • Statistical Power : Use a priori power analysis to determine sample size (e.g., n ≥ 3 for triplicate assays).
  • Control Groups : Include negative controls (e.g., heat-inactivated enzyme) and positive controls (e.g., cocaine as a known substrate) .

Q. Example Design :

VariableLevelRationale
pH6.0, 7.4, 8.0Test enzymatic activity across physiological and pathological ranges.
NADPH0.1–1.0 mMDetermine cofactor saturation kinetics.

Q. How should researchers address regulatory and safety considerations in this compound studies?

this compound is classified under controlled substances (e.g., UN 2939.72) due to its role as a cocaine precursor . Compliance steps include:

  • Licensing : Obtain DEA Schedule II research licenses for procurement and storage.
  • Safety Protocols : Use fume hoods for synthesis and LC-MS waste containment for environmental compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.